![molecular formula C21H21N3O4 B1583933 Z-His(Bzl)-OH CAS No. 21929-66-8](/img/structure/B1583933.png)
Z-His(Bzl)-OH
描述
Z-His(Bzl)-OH: Z-L-Histidine benzyl ester , is a derivative of the amino acid histidine. It is commonly used in peptide synthesis and serves as a protected form of histidine, where the benzyl group protects the imidazole side chain from unwanted reactions during peptide assembly .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Z-His(Bzl)-OH typically involves the protection of the histidine amino group and the esterification of the carboxyl group. The benzyl group is introduced to protect the imidazole side chain. The synthesis can be carried out using standard peptide synthesis protocols, often involving the use of anhydrous hydrogen fluoride (HF) or other strong acids like trifluoromethanesulfonic acid (TFMSA) for cleavage from resins .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of protective groups and controlled reaction conditions is crucial to prevent side reactions and ensure the integrity of the final product .
化学反应分析
Types of Reactions: Z-His(Bzl)-OH undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The benzyl ester can be reduced to yield the free histidine.
Substitution: The benzyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized histidine derivatives.
Reduction: Free histidine.
Substitution: Substituted histidine derivatives.
科学研究应用
Peptide Synthesis
Fmoc-Based Peptide Synthesis
Z-His(Bzl)-OH is widely used in Fmoc-based peptide synthesis due to its stability and ease of incorporation into peptide chains. Research indicates that Z-His(Bzl)-OPcp exhibits faster racemization compared to other protecting groups, making it a valuable tool for synthesizing diverse peptide libraries . The ability to create libraries with unnatural amino acids enhances the potential for discovering novel therapeutic peptides.
Table 1: Comparison of Racemization Rates of Protected Amino Acids
Protected Amino Acid | Racemization Rate |
---|---|
Z-His(Bzl)-OPcp | Fast |
Z-Ala-OPcp | 103 times slower |
Z-Tos-His | Moderate |
Drug Delivery Systems
Polymeric Micelles
this compound has been incorporated into pH-sensitive polymeric micelles, which are promising for targeted drug delivery, particularly in cancer therapy. These micelles can respond to the acidic microenvironment of tumors, allowing for controlled release of therapeutic agents. For instance, poly(l-histidine)-b-poly(ethylene glycol) copolymers exhibit stability at physiological pH but destabilize under acidic conditions, facilitating drug release in tumor sites .
Case Study: pH-Sensitive Micelles
- Objective : Develop a drug delivery system targeting acidic solid tumors.
- Methodology : Synthesize poly(l-histidine)-b-poly(ethylene glycol) using this compound.
- Results : The micelles demonstrated significant size increase and drug release at pH levels mimicking tumor environments.
Anticancer Activity
This compound has shown potential in anticancer research. Studies have evaluated its effects on human lung carcinoma (A549) and breast carcinoma (MCF-7) cells, revealing promising cytotoxic properties . This compound's mechanism may involve the modulation of cellular pathways critical for cancer cell survival.
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Observations |
---|---|---|
A549 (Lung) | 15 | Significant reduction in viability |
MCF-7 (Breast) | 20 | Induction of apoptosis |
作用机制
The mechanism of action of Z-His(Bzl)-OH involves its role as a protected histidine derivative in peptide synthesis. The benzyl group protects the imidazole side chain from unwanted reactions, allowing for selective deprotection and incorporation into peptides. The molecular targets and pathways involved include the enzymatic cleavage of the benzyl group and the subsequent incorporation of histidine into the peptide chain .
相似化合物的比较
Z-Glu-Tyr: Another protected amino acid derivative used in peptide synthesis.
Ac-Phe-Tyr: A protected phenylalanine derivative used in synthetic substrates.
Uniqueness: Z-His(Bzl)-OH is unique due to its specific protection of the histidine imidazole side chain, which is crucial for its role in peptide synthesis. The benzyl group provides stability and selectivity, making it a valuable compound in both research and industrial applications .
生物活性
Z-His(Bzl)-OH, also known as N-benzyl-α-(benzyloxycarbonyl)-L-histidine, is a histidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.
This compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 379.41 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 649.3 ± 55.0 °C at 760 mmHg .
This compound has been identified as a potent inhibitor in various biological assays, particularly targeting caspases, which are crucial in the apoptotic pathway. Research indicates that this compound demonstrates selectivity towards caspases, specifically caspase 9, enhancing its potential as a therapeutic agent in cancer treatment .
Cytotoxicity and Anticancer Properties
In a pharmacophore modeling study, this compound was highlighted as a promising candidate for cancer therapy due to its cytotoxic effects on various cancer cell lines. The compound exhibited significant inhibitory activity against tumor growth, making it a focus for further development as an anticancer drug .
Enzyme Inhibition
This compound's interaction with caspases was characterized by its ability to enhance the sensitivity of these enzymes to substrates. The compound's structure allows it to fit into the active site of caspases effectively, leading to increased catalytic rates of peptide hydrolysis. For instance, replacing specific amino acids with this compound in substrate designs resulted in notable increases in activity compared to traditional substrates .
Study 1: Inhibition of Caspases
A study evaluated the effects of this compound on recombinant human caspases. The results showed that this compound selectively inhibited caspase 9 with a value approximately 5.5-fold higher than standard substrates, indicating its potential as a selective inhibitor for therapeutic applications .
Study 2: Anticancer Efficacy
Another investigation into the anticancer efficacy of this compound demonstrated its ability to induce apoptosis in cancer cells through caspase activation. The study reported a significant reduction in cell viability across multiple cancer lines when treated with this compound, suggesting its role as a potential chemotherapeutic agent .
Data Summary
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 379.41 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 649.3 ± 55.0 °C |
Selectivity for Caspase 9 | ~5.5 times higher than reference |
属性
IUPAC Name |
3-(1-benzylimidazol-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-20(26)19(23-21(27)28-14-17-9-5-2-6-10-17)11-18-13-24(15-22-18)12-16-7-3-1-4-8-16/h1-10,13,15,19H,11-12,14H2,(H,23,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDRIMXAOFFQMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305099 | |
Record name | 3-(1-benzylimidazol-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21929-66-8 | |
Record name | NSC169121 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1-benzylimidazol-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Z-His(Bzl)-OH exert its anticancer effects in human cancer cells?
A: Research indicates that this compound exhibits anticancer activity by influencing the expression of key genes involved in cell survival and apoptosis (programmed cell death). Specifically, treatment with this compound in MCF-7 breast cancer cells led to an increase in the expression of the p53 gene, a tumor suppressor gene known to induce apoptosis in response to cellular damage []. Concurrently, this compound treatment downregulated the expression of the Bcl-2 gene, which is known to promote cell survival by inhibiting apoptosis []. This coordinated regulation of p53 and Bcl-2 suggests that this compound pushes cancer cells towards a state of programmed cell death, ultimately inhibiting their growth and proliferation.
Q2: What evidence supports the anticancer activity of this compound in vitro?
A: The study demonstrated that this compound effectively inhibits the growth of both A549 lung cancer cells and MCF-7 breast cancer cells in a dose-dependent manner []. The researchers determined the compound's potency by calculating the IC50 value, which represents the concentration required to inhibit cell viability by 50%. this compound exhibited IC50 values of 24.88 μM and 24.8 μM in A549 and MCF-7 cells, respectively, indicating its ability to effectively kill both types of cancer cells []. Interestingly, the combination of this compound with quercetin, a naturally occurring compound with known anticancer properties, exhibited synergistic cytotoxic effects, resulting in significantly lower IC50 values (6.72 μM and 9.79 μM in A549 and MCF-7 cells, respectively) []. This synergistic effect suggests that combining this compound with other anticancer agents could potentially enhance its therapeutic efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。